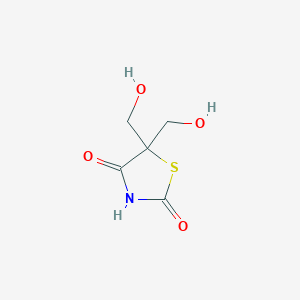

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

5,5-bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c7-1-5(2-8)3(9)6-4(10)11-5/h7-8H,1-2H2,(H,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYJWZMBJIYSED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(=O)NC(=O)S1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

CAS Number: 353467-32-0[1]

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione, a unique derivative of the well-established thiazolidinedione (TZD) scaffold. While the parent TZD structure is renowned for its role in medicinal chemistry, particularly as insulin sensitizers, this specific analog with geminal hydroxymethyl groups at the C5 position presents distinct chemical characteristics and potential therapeutic applications that warrant detailed exploration. This document synthesizes available information on the broader TZD class and extrapolates the anticipated properties, synthesis, and potential biological significance of this specific molecule, offering a forward-looking perspective for research and development.

Part 1: Core Scientific Profile and Rationale for Interest

The thiazolidine-2,4-dione (TZD) nucleus is a privileged scaffold in drug discovery, most notably recognized for its utility in developing agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3][4][5][6] Activation of PPARγ is a key mechanism for improving insulin sensitivity, making TZD derivatives like Pioglitazone and Rosiglitazone cornerstones in the management of type 2 diabetes.[2][7] The core structure allows for substitutions at the N3 and C5 positions, which significantly modulate the biological activity.[8][9]

The subject of this guide, 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione, deviates from the typical C5 substitution pattern, which often involves bulky, lipophilic benzylidene groups. The presence of two hydroxymethyl (-CH₂OH) groups at this position introduces a significant change in the molecule's physicochemical profile.

Key Distinguishing Features:

-

Increased Hydrophilicity: The dual hydroxymethyl groups are expected to dramatically increase the water solubility of the TZD core.[10] This property is crucial for formulation and can significantly alter the pharmacokinetic profile of a drug candidate.

-

Hydrogen Bonding Capacity: The hydroxyl moieties can act as both hydrogen bond donors and acceptors, potentially leading to novel interactions with biological targets.[11][12] This opens the possibility of exploring targets beyond the classical PPARγ receptor.

-

Metabolic Stability: Hydroxymethylation can influence a molecule's metabolic fate, sometimes leading to more stable compounds or providing handles for further metabolic transformation.[10]

-

Structural Analogy to Endogenous Molecules: The 1,3-dihydroxyacetone moiety at the C5 position bears a structural resemblance to simple sugars, which could imply interactions with various metabolic enzymes or transporters.

These features suggest that 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione could serve as a valuable lead compound or a versatile synthetic intermediate for a new generation of TZD-based therapeutics with modified pharmacological profiles.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on its structure.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₅H₇NO₄S | Defines the elemental composition. |

| Molecular Weight | 177.18 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| CAS Number | 353467-32-0 | Unique identifier for the chemical substance.[1] |

| LogP (Octanol/Water) | -1.5 to -1.0 (Estimated) | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. |

| Hydrogen Bond Donors | 3 (two -OH, one -NH) | High capacity for specific interactions with biological targets.[11][12] |

| Hydrogen Bond Acceptors | 4 (four -O) | High capacity for specific interactions with biological targets.[11][12] |

| Topological Polar Surface Area (TPSA) | 104.9 Ų | Suggests the molecule may have difficulty crossing the blood-brain barrier. |

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves a two-step process: first, the formation of a 5,5-disubstituted intermediate, followed by the cyclization to form the thiazolidinedione ring. A key starting material for introducing the bis(hydroxymethyl) moiety is dihydroxyacetone (DHA).[13][14][15][16][17]

Caption: Proposed synthetic pathway for 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and would require optimization and validation in a laboratory setting.

Objective: To synthesize 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione.

Materials:

-

Dihydroxyacetone (dimer or monomer)[14]

-

Thiourea

-

Chloroacetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water (deionized)

-

Sodium Bicarbonate

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Thiazolidine-2,4-dione Precursor:

-

In a round-bottom flask equipped with a reflux condenser, dissolve dihydroxyacetone (1.0 eq) in a mixture of water and ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Add a catalytic amount of a suitable acid (e.g., a few drops of HCl) to promote the initial condensation reaction.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate, 2-imino-5,5-bis(hydroxymethyl)thiazolidin-4-one, may precipitate. If not, proceed to the next step.

-

-

Cyclization and Hydrolysis to form the Thiazolidinedione Ring:

-

To the reaction mixture from Step 1, add chloroacetic acid (1.1 eq) and a larger volume of concentrated HCl.[18][19]

-

Heat the mixture to reflux for an additional 8-12 hours. This step facilitates the cyclization and subsequent hydrolysis of the imino group to a carbonyl group.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 6-7.

-

The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product remains in solution, perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization:

The structure of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (C=O, O-H, N-H, C-S).

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Part 3: Potential Biological Activity and Therapeutic Applications

The biological profile of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione is currently unexplored. However, based on the extensive research into the TZD scaffold and the known effects of hydroxymethyl groups, we can postulate several promising avenues for investigation.

Modulated PPARγ Agonism and Antidiabetic Potential

The primary mechanism of action for many TZDs is the activation of PPARγ.[2][3][4][5][6] These drugs bind to the PPARγ nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the transcription of genes involved in glucose and lipid metabolism.[20] This leads to improved insulin sensitivity in adipose tissue, muscle, and the liver.[2][7]

Caption: Postulated mechanism of action via PPARγ activation.

The introduction of the polar bis(hydroxymethyl) groups at C5 could alter the binding affinity and selectivity for PPARγ compared to traditional lipophilic TZDs. This might lead to a partial or modulated agonism, which could potentially retain the therapeutic benefits while mitigating some of the side effects associated with full PPARγ agonists, such as fluid retention and weight gain.[2][3]

Anticancer and Antineoplastic Properties

Beyond their metabolic effects, TZD derivatives have demonstrated anticancer activity in various cell lines, including breast, colon, and prostate cancer.[8] The mechanisms are often multifactorial and can include PPARγ-dependent and independent pathways, leading to cell cycle arrest, apoptosis, and differentiation.[21] The unique stereoelectronic properties of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione could lead to novel interactions with other anticancer targets. The hydroxymethyl groups, in particular, are present in some antineoplastic agents where they can be involved in DNA alkylation after metabolic activation.[21]

Antimicrobial and Antifungal Activity

The TZD scaffold has also been explored for its antimicrobial properties.[8] The mechanism of action is not fully elucidated but may involve the inhibition of essential bacterial enzymes. Dihydroxyacetone itself has been reported to have antifungal properties.[16] The combination of the TZD core with the dihydroxyacetone moiety in a single molecule makes 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione an interesting candidate for screening against a panel of bacterial and fungal pathogens.

Part 4: Future Directions and Conclusion

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione represents an under-explored area within the rich field of thiazolidinedione chemistry. The unique combination of a proven pharmacophore with polar, functionalizable hydroxymethyl groups provides a compelling rationale for its synthesis and biological evaluation.

Recommendations for Future Research:

-

Chemical Synthesis and Optimization: The proposed synthetic route needs to be experimentally validated and optimized to provide a reliable source of the compound for further studies.

-

In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets, including:

-

PPARγ binding and transactivation assays to determine its effect on this key receptor.

-

A broad panel of cancer cell lines to assess its antiproliferative activity.

-

A range of bacterial and fungal strains to evaluate its antimicrobial potential.

-

-

Structural Biology: If significant biological activity is identified, co-crystallization studies with the target protein would provide invaluable insights into the binding mode and the role of the hydroxymethyl groups.

-

Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted to understand its metabolic stability, permeability, and potential as a drug candidate.[22][23]

References

-

de Oliveira, R. S., de Castro, A. A., & de Oliveira, R. B. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(9), 894. [Link]

-

Roccasecca, R. M., & Rizzello, A. (2023). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. Medicina, 59(7), 1215. [Link]

-

Ata, F., & Eid, S. M. (2023). Thiazolidinediones. In StatPearls. StatPearls Publishing. [Link]

-

Lebovitz, H. E. (2019). Thiazolidinediones: the Forgotten Diabetes Medications. Current Diabetes Reports, 19(12), 151. [Link]

-

Vassiliou, V. S., & Tan, C. Y. (2008). Thiazolidinediones: effects on insulin resistance and the cardiovascular system. Heart, 94(9), 1196–1201. [Link]

-

Srinivasa, M. G., Revanasiddappa, B. C., Prabhu, A., Rani, V., Ghate, S. D., & Kumar, B. R. P. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(7), 1305–1324. [Link]

-

DrugsPlus. (2020, June 20). Thiazolidinediones - Type 2 Diabetes revision video: GCSE, A Level, University biology /pharmacology. YouTube. [Link]

-

Ansari, B., Ali, A., & Asif, M. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Bioinorganic Chemistry and Applications, 2023, 1–11. [Link]

-

Ansari, B., Ali, A., & Asif, M. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]

-

Kumar, N. S., & Vanasundari, M. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(7), 1347–1357. [Link]

-

PubChem. (n.d.). Thiazolidinedione. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Kakarla, R., Gaonkar, S. L., & Mullick, P. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 768–780. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-Disubstituted thiazolidine-2,4-diones. [Link]

-

Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. [Link]

-

Sethi, N. S., Singh, A., & Parthasarthy, R. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 1(4), 523. [Link]

-

Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09 (Suppl.)), 543-549. [Link]

-

Iqbal, M. A., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 899321. [Link]

-

Wikipedia contributors. (2024, December 26). Antineoplastic. In Wikipedia, The Free Encyclopedia. Retrieved 01:21, January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. [Link]

-

Cramer, J., Sager, C. P., & Ernst, B. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 62(20), 8915–8930. [Link]

-

Wang, T., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS Chemical Biology, 17(4), 833–841. [Link]

-

Wikipedia contributors. (2024, November 28). Dihydroxyacetone. In Wikipedia, The Free Encyclopedia. Retrieved 01:22, January 15, 2026, from [Link]

-

Srinivasa, M. G., et al. (2023). Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking, MD simulation and comprehensive in-vitro and in-vivo evaluation. RSC. [Link]

-

Pharmaffiliates. (n.d.). 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione. Retrieved January 15, 2026, from [Link]

-

Ciriminna, R., & Pagliaro, M. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. Molecules, 28(6), 2724. [Link]

-

PubChem. (n.d.). Dihydroxyacetone. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Laassiri, S., et al. (2022). TiO2 Catalyzed Dihydroxyacetone (DHA) Conversion in Water: Evidence That This Model Reaction Probes Basicity in Addition to Acidity. Catalysts, 12(12), 1489. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thiazolidinediones: the Forgotten Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijrpb.com [ijrpb.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. Antineoplastic - Wikipedia [en.wikipedia.org]

- 22. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of 5,5-Disubstituted Thiazolidine-2,4-diones

Introduction: The Significance of the 5,5-Disubstituted Thiazolidine-2,4-dione Scaffold

The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. While much of the early focus was on 5-monosubstituted derivatives, particularly the "glitazone" class of antidiabetic drugs, the introduction of two substituents at the C5 position has opened new avenues for modulating pharmacological activity and physicochemical properties. The 5,5-disubstituted motif offers a three-dimensional diversity that allows for fine-tuning of steric and electronic properties, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide provides a detailed overview of the primary synthetic strategies for accessing 5,5-disubstituted thiazolidine-2,4-diones, with a focus on the underlying principles, detailed experimental protocols, and the rationale behind the selection of specific reaction conditions.

Core Synthesis of the Thiazolidine-2,4-dione Ring

A prerequisite for any C5-substitution is the efficient synthesis of the parent thiazolidine-2,4-dione ring. The most common and industrially scalable method involves the condensation of thiourea and a haloacetic acid, followed by hydrolysis of the intermediate.

Mechanism of Thiazolidine-2,4-dione Ring Formation

The reaction proceeds through a two-step mechanism. Initially, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carboxylic acid carbonyl, leading to the formation of a 2-iminothiazolidin-4-one intermediate after dehydration. Subsequent acidic hydrolysis of the imine functionality yields the desired thiazolidine-2,4-dione.

Diagram: Synthesis of the Thiazolidine-2,4-dione Core

Caption: General workflow for the synthesis of the thiazolidine-2,4-dione core.

Method 1: Knoevenagel Condensation with Ketones for 5,5-Disubstituted Derivatives

The Knoevenagel condensation is a cornerstone of TZD chemistry. While classically performed with aldehydes to yield 5-monosubstituted derivatives, the use of ketones as the carbonyl component provides a direct route to 5,5-disubstituted TZDs. This reaction involves the condensation of a ketone with the active methylene group at the C5 position of the TZD ring, typically catalyzed by a base.

Causality Behind Experimental Choices

-

Catalyst: Weak bases like piperidine, pyrrolidine, or β-alanine are often employed. They are basic enough to deprotonate the active methylene group of the TZD, initiating the reaction, but not so strong as to cause unwanted side reactions.

-

Solvent: A solvent capable of azeotropically removing water, such as toluene or benzene, is crucial. The removal of water drives the equilibrium towards the formation of the condensed product.

-

Temperature: Reflux temperatures are generally required to facilitate both the condensation and the removal of water.

Detailed Experimental Protocol: Synthesis of 5,5-Diphenylthiazolidine-2,4-dione

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiazolidine-2,4-dione (1.17 g, 10 mmol), benzophenone (1.82 g, 10 mmol), and toluene (50 mL).

-

Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and continue heating until the theoretical amount of water (0.18 mL) is collected in the Dean-Stark trap (typically 4-6 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to afford 5,5-diphenylthiazolidine-2,4-dione as a white solid.

-

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| Thiazolidine-2,4-dione | 117.15 | 10 | 1.0 |

| Benzophenone | 182.22 | 10 | 1.0 |

| Piperidine | 85.15 | 1 | 0.1 |

| Toluene | - | - | - |

Diagram: Knoevenagel Condensation with a Ketone

Caption: Workflow for the synthesis of 5,5-disubstituted TZDs via Knoevenagel condensation.

Method 2: Synthesis of Spiro-Thiazolidine-2,4-diones

A special class of 5,5-disubstituted TZDs are the spirocyclic derivatives, where the C5 carbon is part of another ring system. These compounds have gained significant interest due to their rigid conformations, which can lead to enhanced receptor binding and selectivity. A common approach to spiro-TZDs is the reaction of a cyclic ketone with thiazolidine-2,4-dione under Knoevenagel conditions. Another powerful method involves the three-component reaction of an isatin derivative, an amine, and a mercaptoacetic acid.

Detailed Experimental Protocol: Three-Component Synthesis of a Spiro[indoline-3,2’-thiazolidine]-2,4’-dione

This method provides a highly efficient one-pot synthesis of spiro-indole-TZDs.

-

Reaction Setup: In a round-bottom flask, dissolve isatin (1.47 g, 10 mmol) and aniline (0.93 g, 10 mmol) in glacial acetic acid (20 mL).

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes.

-

Thiol Addition: Add mercaptoacetic acid (0.92 g, 10 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

After completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent like ethanol.

-

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| Isatin | 147.13 | 10 | 1.0 |

| Aniline | 93.13 | 10 | 1.0 |

| Mercaptoacetic acid | 92.12 | 10 | 1.0 |

| Glacial Acetic Acid | - | - | - |

Diagram: Three-Component Synthesis of a Spiro-Indole-TZD

Caption: One-pot, three-component synthesis of a spiro-indole-TZD derivative.

Method 3: Multicomponent Synthesis of 5,5-Disubstituted Thiazolidine-2,4-diones

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. For the synthesis of 5,5-disubstituted TZDs, a one-pot, three-component reaction of an amine, a ketone, and thioglycolic acid can be employed. This method is highly versatile, allowing for the introduction of a wide range of substituents.

Causality Behind Experimental Choices

-

Reaction Conditions: The reaction is often carried out under solvent-free conditions or in a high-boiling solvent to facilitate the removal of water.

-

Catalysis: While some MCRs can proceed without a catalyst, acidic or basic catalysts can be used to accelerate the reaction.

-

Order of Addition: The order of addition of the reactants can sometimes influence the yield and purity of the product. Often, pre-formation of the imine from the amine and ketone is beneficial before the addition of the thioglycolic acid.

Detailed Experimental Protocol: One-Pot Synthesis of a 3,5,5-Trisubstituted Thiazolidine-2,4-dione

-

Reaction Setup: In a sealed tube, mix aniline (0.93 g, 10 mmol), acetone (0.58 g, 10 mmol), and thioglycolic acid (0.92 g, 10 mmol).

-

Reaction Execution: Heat the mixture at 100 °C for 6 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add ethanol to the reaction mixture and stir.

-

Filter the precipitated solid and wash with cold ethanol.

-

Further purification can be achieved by recrystallization or column chromatography.

-

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| Aniline | 93.13 | 10 | 1.0 |

| Acetone | 58.08 | 10 | 1.0 |

| Thioglycolic acid | 92.12 | 10 | 1.0 |

Summary of Synthetic Methods

| Method | Starting Materials | Key Features |

| Knoevenagel Condensation | Thiazolidine-2,4-dione, Ketone | Direct route to 5,5-disubstituted TZDs. |

| Three-Component Spiro Synthesis | Isatin, Amine, Mercaptoacetic acid | Forms spirocyclic indole-TZD derivatives. |

| Multicomponent Reaction | Amine, Ketone, Thioglycolic acid | One-pot, atom-economical synthesis. |

Conclusion

The synthesis of 5,5-disubstituted thiazolidine-2,4-diones offers a rich field for chemical exploration with significant potential for the development of novel therapeutic agents. The methods outlined in this guide, from the classic Knoevenagel condensation with ketones to modern multicomponent strategies, provide a robust toolkit for researchers in drug discovery and medicinal chemistry. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and the desired scale of the reaction. Careful consideration of the reaction mechanism and optimization of reaction conditions are key to achieving high yields and purity of these valuable compounds.

References

-

Siddiqui, I. R., Singh, P. K., Singh, J., & Singh, J. (2003). Synthesis and fungicidal activity of novel 4,4′-bis(2″-aryl-5″-methyl/unsubstituted-4″-oxo-thiazolidin-3″-yl) bibenzyl. Journal of Agricultural and Food Chemistry, 51(24), 7062–7065. [Link]

-

Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2012). Thiazolidinone: a versatile scaffold for antimicrobial discovery. Mini-reviews in medicinal chemistry, 12(1), 62-85. [Link]

Sources

Application Note & Protocol: High-Throughput Antimicrobial Screening of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Thiazolidine-2,4-diones (TZDs) have emerged as a pharmacologically significant scaffold, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2] The core TZD structure lends itself to diverse substitutions, allowing for the fine-tuning of its biological effects.[3] This application note details a comprehensive protocol for the antimicrobial screening of a novel derivative, 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione, providing researchers with a robust framework for evaluating its potential as a new antimicrobial agent.

The methodologies outlined herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[4][5][6][7][8] We will describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two critical parameters in the preliminary assessment of an antimicrobial compound's efficacy.

Scientific Rationale and Experimental Causality

Why Thiazolidine-2,4-diones?

The TZD nucleus is a versatile pharmacophore. While renowned for its use in antidiabetic drugs (e.g., Rosiglitazone), which act on PPARγ receptors, its derivatives have been increasingly explored for antimicrobial applications.[9][10] The mechanism of antimicrobial action for TZD derivatives is thought to involve the inhibition of essential bacterial enzymes, such as those involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[9] This disruption can lead to cell lysis and death. The specific substitutions on the TZD ring are crucial for conferring antimicrobial properties.[1] The subject of this note, 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione, is a novel analogue whose antimicrobial potential is yet to be fully characterized.

Foundational Screening Assays: MIC and MBC

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] It is the primary measure of a compound's potency. We will employ the broth microdilution method, a standardized, scalable, and quantitative technique that allows for the simultaneous testing of multiple concentrations of the compound against various microorganisms in a 96-well plate format.[11][13][14]

Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (a bacteriostatic effect), the MBC reveals the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating a bactericidal effect.[15][16][17] This is determined by sub-culturing from the wells of the MIC assay that show no visible growth onto an agar medium. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]

Materials and Reagents

-

Test Compound: 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

-

Solvent: Dimethyl sulfoxide (DMSO), sterile

-

Media:

-

Microbial Strains (ATCC Quality Control Strains Recommended):

-

Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Candida albicans (e.g., ATCC 90028) - for antifungal screening (requires RPMI-1640 medium)

-

-

Equipment and Consumables:

Experimental Protocols

General Workflow Overview

The overall process involves preparing the test compound and microbial inocula, performing serial dilutions of the compound in a 96-well plate, inoculating the plate, incubating, determining the MIC, and subsequently sub-culturing to determine the MBC.

Caption: High-level workflow for MIC and MBC determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from CLSI M07 guidelines.[4]

-

Preparation of Compound Stock Solution: Prepare a stock solution of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione in sterile DMSO at a concentration of 1280 µg/mL. The choice of a high starting concentration allows for a wide range of dilutions.

-

Preparation of Microbial Inoculum:

-

Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour MHA plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Setup and Serial Dilution:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 1280 µg/mL compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[14]

-

Continue this process from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (broth and inoculum, no compound).

-

Well 12 will serve as the sterility control (broth only).[11]

-

This will create a concentration range from 640 µg/mL down to 1.25 µg/mL.

-

-

Inoculation:

-

Add 100 µL of the diluted microbial suspension (prepared in step 2) to wells 1 through 11. Do not inoculate the sterility control (well 12).

-

This brings the final volume in each well to 200 µL and halves the compound concentrations, resulting in a final test range of 320 µg/mL to 0.625 µg/mL.

-

-

Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.[15]

-

Interpretation of Results:

-

After incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]

-

Protocol 2: Minimum Bactericidal Concentration (MBC)

This protocol is a direct follow-on from the MIC determination.

-

Subculturing: From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

-

Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. Label each spot corresponding to the concentration from the 96-well plate. Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Interpretation of Results:

-

After incubation, count the number of colonies at each spot.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][17] For practical purposes, this is often the lowest concentration that yields no more than 1-5 colonies, assuming an initial inoculum of ~5x10⁵ CFU/mL.

-

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clarity and comparative analysis.

Table 1: Hypothetical MIC and MBC Data for 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus | 29213 | 10 | 20 | 2 | Bactericidal |

| E. coli | 25922 | 40 | 160 | 4 | Bactericidal |

| P. aeruginosa | 27853 | >320 | >320 | - | Inactive/Resistant |

| C. albicans | 90028 | 80 | 320 | 4 | Fungicidal |

Interpretation Notes:

-

An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal or fungicidal activity.[15]

-

High MIC values (>320 µg/mL) suggest the compound has low potency or is inactive against that particular strain under these test conditions.

Postulated Mechanism of Action

While the precise mechanism for 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione is uncharacterized, related TZD derivatives have been shown to interfere with bacterial cell wall synthesis.[9] A plausible hypothesis is the inhibition of Mur ligases (MurC-F), which are essential cytoplasmic enzymes in the peptidoglycan biosynthesis pathway.

Caption: Hypothetical inhibition of Mur ligases by the test compound.

This inhibition would block the formation of the UDP-NAM-pentapeptide precursor, thereby halting peptidoglycan synthesis and leading to compromised cell wall integrity and eventual cell death. This targeted action is attractive as these enzymes are absent in eukaryotes, suggesting a potential for selective toxicity.

Conclusion and Future Directions

This application note provides a standardized, robust, and reproducible methodology for the initial antimicrobial screening of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione. By adhering to CLSI and EUCAST principles, researchers can generate high-quality, comparable data on the compound's MIC and MBC against a panel of clinically relevant microorganisms. The protocols described herein form the foundational step in a drug discovery cascade. Promising results from this initial screening would warrant further investigation, including time-kill kinetic studies, synergy testing with existing antibiotics, and evaluation against a broader panel of clinical isolates, including resistant strains.

References

-

Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]

-

Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

-

Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

UK Health Security Agency. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

Microbiology International. Broth Microdilution. [Link]

-

Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

-

van der Bij, A. K., & van der Zanden, A. G. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(3), e00013-19. [Link]

-

Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Rani, N., & Sharma, A. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6739. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Wikipedia. Disk diffusion test. [Link]

-

Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

-

Jove, M., Da Re, S., & Ghisotti, D. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. [Link]

-

Al-Ghorbani, M., et al. (2020). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]

-

U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

-

Ghorab, M. M., et al. (2021). Synthesis, molecular docking and ADME studies of thiazole-thiazolidinedione hybrids as antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 39(4), 1279-1292. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]

-

Abd Alhameed, R., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. [Link]

-

da Silva, C. M., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Bioorganic & Medicinal Chemistry, 20(11), 3418-3425. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

-

Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

-

Kwazulu-Natal Research Innovation and Sequencing Platform. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. [Link]

-

Kumar, G. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(7), 1363-1374. [Link]

-

Rani, N., & Sharma, A. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6739. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 557-564. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ACS Omega, 8(1), 1347-1358. [Link]

-

Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(12), 543-550. [Link]

-

ResearchGate. Synthesis of 3,5-Disubstituted thiazolidine-2,4-diones. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. nih.org.pk [nih.org.pk]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. protocols.io [protocols.io]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. microchemlab.com [microchemlab.com]

- 17. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. microbenotes.com [microbenotes.com]

Application Notes & Protocols: Evaluating the Anticancer Activity of Novel Thiazolidinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the anticancer properties of novel thiazolidinedione (TZD) derivatives. This document outlines the scientific rationale, key mechanisms of action, and detailed protocols for the in vitro evaluation of these promising therapeutic agents.

Introduction: The Evolving Role of Thiazolidinediones in Oncology

Thiazolidinediones, a class of synthetic five-membered heterocyclic compounds, have traditionally been recognized for their insulin-sensitizing effects in the treatment of type 2 diabetes.[1][2] However, a growing body of preclinical evidence has illuminated their potential as potent anticancer agents.[1][2] Novel derivatives of the 2,4-thiazolidinedione scaffold are being actively explored for their ability to suppress tumor growth across a variety of cancer types, including breast, lung, colon, and prostate cancers.[1][3]

The anticancer effects of TZD derivatives are multifaceted, stemming from their ability to modulate key cellular processes such as proliferation, apoptosis, and cell cycle progression.[1][4] These compounds can exert their influence through both peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent and independent pathways, making them a versatile scaffold for the development of targeted cancer therapies.[1][2]

This guide provides a detailed framework for the in vitro assessment of novel TZD derivatives, enabling researchers to elucidate their mechanisms of action and quantify their therapeutic potential.

Mechanisms of Anticancer Activity

The antitumor effects of thiazolidinedione derivatives are attributed to their interaction with various signaling pathways that are often dysregulated in cancer.

PPAR-γ Dependent Pathway

Many TZD derivatives are agonists of PPAR-γ, a nuclear receptor that plays a role in cell differentiation and apoptosis.[1] Activation of PPAR-γ in cancer cells can lead to the inhibition of cell proliferation and the induction of programmed cell death.[1]

PPAR-γ Independent Pathways

Interestingly, several novel TZD derivatives exert their anticancer effects independently of PPAR-γ activation.[1] These compounds have been shown to modulate other critical signaling cascades, including:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain TZD derivatives can inhibit the phosphorylation of Akt and mTOR, leading to a downstream suppression of cancer cell proliferation.[5]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Some TZD derivatives can interfere with this pathway, contributing to their anticancer effects.

-

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. TZD derivatives have been shown to modulate this pathway, leading to the suppression of tumor growth.

The culmination of these interactions results in several key cellular outcomes:

-

Induction of Apoptosis: TZD derivatives can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[1]

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

Signaling Pathway Diagrams:

Caption: PPAR-γ Dependent Anticancer Mechanism of Thiazolidinedione Derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Thiazolidinedione Derivatives.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the representative cytotoxic activities of various novel thiazolidinedione derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Compound 19e | MDA-MB-231 | Triple-Negative Breast Cancer | 0.97 ± 0.13 | [6] |

| Compound 5d | NCI-H522 | Non-Small Cell Lung Cancer | 1.36 | [3] |

| Compound 5d | COLO 205 | Colon Cancer | 1.64 | [3] |

| Compound 5d | PC-3 | Prostate Cancer | 1.90 | [3] |

| Compound 5d | MDA-MB-468 | Breast Cancer | 1.11 | [3] |

| Compound 20 | Caco-2 | Colorectal Adenocarcinoma | 2 | [7] |

| Compound 20 | HepG-2 | Hepatocellular Carcinoma | 10 | [7] |

| Compound 7d·2HCl | HeLa | Cervical Cancer | 4.55 ± 0.35 | [8] |

| Compound 12c·2HCl | HCT116 | Colorectal Carcinoma | 5.4 ± 2.4 | [8] |

| Compound 24b | MDA-MB-231 | Triple-Negative Breast Cancer | 8.16 | [9] |

| Compound 24c | MCF-7 | Breast Cancer | 18.03 | [9] |

| Compound 7g | A549 | Lung Carcinoma | 40 | [10] |

| Compound 7g | MCF-7 | Breast Cancer | 40 | [10] |

| Compound 7g | PC3 | Prostate Cancer | 50 | [10] |

| Compound 28b | HepG2 | Hepatocellular Carcinoma | 4.97 | [11] |

| Compound 28b | MCF-7 | Breast Cancer | 5.33 | [11] |

| Compound 28b | HT-29 | Colorectal Adenocarcinoma | 3.29 | [11] |

| Compound 39 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.9 | [9] |

| Compound 39 | HepG2 | Hepatocellular Carcinoma | 5.4 | [9] |

| Compound 39 | HT-29 | Colorectal Adenocarcinoma | 6.5 | [9] |

| Compound 5 | MCF-7 | Breast Cancer | 1.27 | [5] |

| Compound 7 | MCF-7 | Breast Cancer | 1.50 | [5] |

| Compound 9 | MCF-7 | Breast Cancer | 1.31 | [5] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of novel thiazolidinedione derivatives.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Novel thiazolidinedione derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the novel TZD derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound.

Experimental Workflow Diagram:

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Novel thiazolidinedione derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the TZD derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Migration Assessment (Wound Healing Assay)

This assay assesses the effect of TZD derivatives on the migratory capacity of cancer cells.

Materials:

-

24-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh culture medium containing the TZD derivative at a non-lethal concentration.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Novel thiazolidinedione derivatives

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with TZD derivatives for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Washing and Staining: Wash the fixed cells with PBS and then resuspend them in the PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the TZD derivatives.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

References

-

Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. [Link]

-

Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. PubMed. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed Central. [Link]

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PubMed Central. [Link]

-

153 Synthesis and anticancer evaluation of some Novel 4-thiazolidinedione derivatives. Journal of Pharmaceutical Chemistry. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

-

Thiazolidinediones as anti-cancer agents. PubMed Central. [Link]

-

Synthesis of thiazolidinone-triazole hybrid compounds as anticancer agents and molecular modeling study. ResearchGate. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Sci-Hub. [Link]

-

Synthesis of Thiazolidinedione- and Triazole-Linked Organoselenocyanates and Evaluation of Anticancer Activities Against Breast Cancer with Mechanistic Investigations. PubMed. [Link]

-

Synthesis of thiazolidinone-triazole hybrid compounds as anticancer agents and molecular modeling study. Organic and Biomolecular Chemistry. [Link]

-

Thiazolidinediones as anti-cancer agents. ResearchGate. [Link]

-

Viability values and IC 50 of thiazolidinone derivatives 5 and 6 against HCT-116 Cell Line. ResearchGate. [Link]

-

Novel Bis-1,2,3-triazole-thiazolidinone hybrid as anticancer agents that induce apoptosis and molecular modeling study. National Institutes of Health. [Link]

-

Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PubMed Central. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

Novel pyridine-thiazolidinone-triazole hybrid glycosides targeting EGFR and CDK-2: Design, synthesis, anticancer evaluation, and molecular docking simulation. Organic and Biomolecular Chemistry. [Link]

-

Thiazolidinediones Used as a Potent Anticancer Agent. International Journal of Pharmacy and Biological Sciences. [Link]

-

Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. MDPI. [Link]

-

Synthesis of a novel series of (Z)-3,5-disubstituted thiazolidine-2,4-diones as promising anti-breast cancer agents. PubMed. [Link]

Sources

- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a novel series of (Z)-3,5-disubstituted thiazolidine-2,4-diones as promising anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.vensel.org [pubs.vensel.org]

- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols: 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione as a Novel Monomer for Biopolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, polymerization, and potential applications of a novel monomer, 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione. The thiazolidinedione (TZD) moiety is a well-established pharmacophore with a wide range of biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.[1][2][3][4][5] By incorporating this versatile scaffold into a biopolymer backbone, we open new avenues for the development of advanced drug delivery systems, tissue engineering scaffolds, and bioactive materials. These application notes provide detailed, step-by-step protocols for the synthesis of the monomer and its subsequent polymerization. We further explore the characterization of the resulting biopolymers and discuss their potential in various biomedical applications. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Rationale for a Thiazolidinedione-Based Biopolymer

The field of biomedical materials is in constant pursuit of novel polymers with tailored properties such as biocompatibility, biodegradability, and inherent therapeutic activity. Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[3][6] The TZD nucleus is a key component in several approved drugs and numerous investigational compounds, primarily due to its ability to modulate various biological targets.[4][6][7]

The innovation presented here lies in the design of a TZD-based monomer, 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione, which can be polymerized to create novel biopolymers. The two primary hydroxyl groups at the C5 position serve as handles for polymerization, allowing the creation of polyesters, polyethers, or polyurethanes. The resulting polymers would feature the TZD moiety as an integral part of the polymer backbone, potentially imparting the polymer with unique biological properties.

Potential Advantages of Poly(5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione):

-

Inherent Bioactivity: The TZD units within the polymer chain could interact with biological targets, leading to materials with intrinsic therapeutic effects.

-

Biodegradability: The polymer backbone, particularly if it contains ester linkages, is expected to be biodegradable, breaking down into the monomer and other small, potentially non-toxic molecules.

-

Tunable Properties: The physical and chemical properties of the polymer, such as its hydrophilicity, degradation rate, and mechanical strength, can be tuned by copolymerization with other monomers.[8]

-

Drug Delivery Vehicle: The polymer matrix can be designed to encapsulate and release therapeutic agents in a controlled manner.

Synthesis of the Monomer: 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

The synthesis of the target monomer is proposed via a multi-step route, starting from commercially available materials. The key steps involve the formation of the thiazolidinedione ring followed by the introduction of the hydroxymethyl groups.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione.

Detailed Experimental Protocol

Protocol 1: Synthesis of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

Materials:

-

Diethyl malonate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (or a safer alternative like acetonitrile)

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Step 1: Synthesis of Diethyl 2,2-dibromomalonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain diethyl 2,2-dibromomalonate.

Step 2: Synthesis of 5,5-Dicarbethoxy-1,3-thiazolidine-2,4-dione

-

Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.

-

In a separate flask, dissolve thiourea (1 equivalent) in ethanol.

-

Add the thiourea solution to the sodium ethoxide solution and stir for 15 minutes.

-

To this mixture, add a solution of diethyl 2,2-dibromomalonate (1 equivalent) in ethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and neutralize with dilute HCl.

-

The product may precipitate out of the solution. If not, concentrate the solution and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude product. Purify by column chromatography.

Step 3: Synthesis of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, excess) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5,5-dicarbethoxy-1,3-thiazolidine-2,4-dione (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Once the reduction is complete, cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization to obtain 5,5-bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione.

Characterization of the Monomer:

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the methylene protons of the hydroxymethyl groups, a broad peak for the hydroxyl protons, and a peak for the N-H proton of the TZD ring. |

| ¹³C NMR | Signals for the carbonyl carbons of the TZD ring, the quaternary carbon at the 5-position, and the methylene carbons of the hydroxymethyl groups. |

| FT-IR | Characteristic absorptions for O-H stretching (broad), N-H stretching, C=O stretching (two bands for the dione), and C-O stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the monomer. |

Polymerization of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

The bifunctional nature of the monomer, with its two primary hydroxyl groups, allows for various polymerization strategies. Here, we focus on ring-opening polymerization and condensation polymerization.

Ring-Opening Polymerization (ROP)

This method involves the reaction of the diol monomer with a cyclic ester, such as ε-caprolactone or lactide, to form a biodegradable polyester.

Caption: Schematic of Ring-Opening Polymerization.

Protocol 2: Synthesis of a TZD-containing Polyester via ROP

Materials:

-

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione (monomer)

-

ε-Caprolactone (comonomer)

-

Stannous octoate (Sn(Oct)₂) catalyst

-

Toluene (anhydrous)

-

Methanol

Procedure:

-

In a flame-dried Schlenk flask, add the TZD monomer, ε-caprolactone, and a catalytic amount of stannous octoate.

-

Dry the mixture under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water.

-

Introduce an inert atmosphere (argon) and add anhydrous toluene via cannula.

-

Heat the reaction mixture to the desired polymerization temperature (e.g., 110-130 °C) and stir.

-

Monitor the progress of the polymerization by measuring the viscosity of the solution or by taking aliquots for GPC analysis.

-

Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Condensation Polymerization

This method involves the direct reaction of the diol monomer with a dicarboxylic acid or its derivative (e.g., an acyl chloride) to form a polyester.

Protocol 3: Synthesis of a TZD-containing Polyester via Condensation Polymerization

Materials:

-

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione (monomer)

-

Adipoyl chloride (or another diacyl chloride)

-

Anhydrous pyridine (as a solvent and acid scavenger)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the TZD monomer in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of adipoyl chloride in anhydrous DCM to the monomer solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Pour the reaction mixture into a large volume of water to precipitate the polymer and to remove the pyridine hydrochloride salt.

-

Filter the polymer and wash it extensively with water and then with methanol.

-

Dry the polymer under vacuum at an elevated temperature to a constant weight.

Characterization of the Biopolymers

A thorough characterization of the synthesized polymers is crucial to understand their structure, properties, and potential for biomedical applications.

| Technique | Purpose |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the polymer, determine the monomer incorporation ratio in copolymers, and to analyze the chain microstructure. |

| Fourier-Transform Infrared (FT-IR) | To identify the functional groups present in the polymer, such as the ester carbonyl group formed during polymerization and the characteristic groups of the TZD moiety. |

| Differential Scanning Calorimetry (DSC) | To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm), which are important for processing and application. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer and its decomposition profile. |

| In Vitro Degradation Studies | To assess the biodegradability of the polymer by monitoring the change in mass, molecular weight, and pH of the degradation medium (e.g., phosphate-buffered saline) over time. |

| Biocompatibility Assays | To evaluate the cytotoxicity of the polymer and its degradation products using cell lines (e.g., MTT assay) and to assess its interaction with blood components (hemolysis assay).[8] |

Potential Applications in Drug Development

The unique structure of these TZD-based biopolymers suggests a range of applications in the pharmaceutical and biomedical fields.

-

Drug Delivery Systems: The polymers can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of a wide variety of drugs, from small molecules to biologics. The inherent bioactivity of the TZD moiety could provide a synergistic therapeutic effect.

-

Tissue Engineering Scaffolds: The biodegradable and potentially bioactive nature of these polymers makes them attractive candidates for fabricating scaffolds that can support cell growth and tissue regeneration.

-

Bioactive Coatings for Medical Devices: The polymers could be used to coat medical implants and devices to improve their biocompatibility and to prevent adverse reactions such as inflammation and thrombosis.

Conclusion

The development of biopolymers from 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione represents a promising new frontier in the design of advanced biomaterials. The protocols outlined in these application notes provide a roadmap for the synthesis and characterization of these novel polymers. The inherent bioactivity of the TZD scaffold, combined with the versatility of polymer chemistry, offers a powerful platform for creating next-generation materials for drug delivery, tissue engineering, and other biomedical applications. Further research is warranted to fully explore the potential of this exciting new class of biopolymers.

References

-

R. A. H. V. Rao, V. R. G. Kumar, and M. V. B. Rao, "Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies," Medicinal Chemistry Research, vol. 25, no. 8, pp. 1674–1684, 2016. [Link]

-

P. K. Jain, A. K. Jain, and S. K. Jain, "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications," Molecules, vol. 26, no. 1, p. 199, 2021. [Link]

- J. Y. Lee, et al., "5-(4-hydroxybenzyl)

-

A. K. Jain and S. K. Jain, "Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications," Journal of Heterocyclic Chemistry, vol. 56, no. 10, pp. 2696–2722, 2019. [Link]

-